molecular formula C18H18BrN3O3S2 B6513613 N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide CAS No. 6188-13-2

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide

Katalognummer: B6513613
CAS-Nummer: 6188-13-2
Molekulargewicht: 468.4 g/mol
InChI-Schlüssel: SIFNLOJEJOWREB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzothiazole core, a common structural motif in many biologically active molecules. Its unique configuration, including a bromine atom and a dimethylsulfamoyl group, may offer distinct chemical properties and reactivity profiles.

Vorbereitungsmethoden

The synthesis of N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide can be approached through several synthetic routes. A common method involves the reaction of a 6-bromo-3-ethylbenzothiazole precursor with 4-(dimethylsulfamoyl)benzoyl chloride under basic conditions. Key steps include:

  • Starting Material Preparation: : Synthesize 6-bromo-3-ethylbenzothiazole from commercially available benzothiazole through bromination and alkylation.

  • Condensation Reaction: : React 6-bromo-3-ethylbenzothiazole with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine.

  • Purification: : Isolate the product using recrystallization or column chromatography.

Industrial production of this compound might scale up these reactions using flow chemistry techniques to enhance efficiency and yield.

Analyse Chemischer Reaktionen

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is likely to undergo several types of reactions:

  • Oxidation: : The bromine and benzothiazole moieties may participate in oxidation reactions, possibly forming sulfoxides or sulfones.

  • Reduction: : The compound could be reduced at the benzamide or sulfonamide positions, altering its electronic properties.

  • Substitution: : The bromine atom is a good leaving group, making nucleophilic substitutions (such as Suzuki or Heck coupling) feasible.

Common reagents and conditions include:

  • Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Palladium catalysts for substitution reactions.

Major products could include various substituted benzothiazoles or altered amide derivatives, depending on the specific reaction conditions.

Wissenschaftliche Forschungsanwendungen

  • Chemistry: : As an intermediate in the synthesis of other biologically active molecules.

  • Biology: : Investigating its potential as an antimicrobial or anticancer agent.

  • Medicine: : Evaluating its pharmacological properties and possible therapeutic uses.

  • Industry: : Exploring its use in materials science for developing new polymers or coatings.

Wirkmechanismus

While specific mechanisms of action may vary, N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide likely interacts with molecular targets through its benzothiazole core and bromine substitution. These groups can modulate enzyme activity or receptor binding, influencing biological pathways. Detailed studies are needed to elucidate its exact targets and pathways.

Vergleich Mit ähnlichen Verbindungen

Compared to other benzothiazole derivatives, N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide stands out due to its unique functional groups. Similar compounds might include:

  • 6-bromo-3-ethylbenzothiazole

  • 4-(dimethylsulfamoyl)benzoic acid

  • Benzothiazole derivatives with various halogen or alkyl substitutions.

Its distinct combination of bromine and dimethylsulfamoyl groups could confer unique chemical reactivity and biological activity compared to these analogues.

Biologische Aktivität

N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action, therapeutic applications, and toxicity profiles.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety and a dimethylsulfamoyl group. Its molecular formula is C14H16BrN3O2S, and it has a molecular weight of approximately 364.26 g/mol. The presence of the bromine atom and the ethyl group in the benzothiazole ring is believed to influence its biological activity.

Pharmacological Evaluation

Recent studies have evaluated the biological activity of related compounds in the benzothiazole class, which may provide insights into the activity of this compound.

Anticonvulsant Activity

A series of 1,3-benzothiazol-2-yl benzamides were synthesized and tested for anticonvulsant properties. Many compounds demonstrated significant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating potential effectiveness in seizure control without notable neurotoxicity or liver toxicity .

Antimicrobial Activity

Compounds similar to this compound have shown promising antibacterial and antifungal activities. For instance, derivatives containing a thiazolidinone ring exhibited significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

The mechanism by which benzothiazole derivatives exert their biological effects often involves modulation of neurotransmitter systems or inhibition of specific enzymes. For example, some compounds have been found to inhibit certain protein kinases or phosphodiesterases, leading to altered cellular signaling pathways that can affect neuronal excitability and microbial growth.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:

  • Anticonvulsant Efficacy : A study reported that specific benzothiazole derivatives significantly reduced seizure frequency in animal models compared to control groups .
  • Antimicrobial Trials : Clinical trials involving thiazolidinone derivatives showed comparable efficacy to standard antibiotics against resistant bacterial strains .

Toxicity and Safety Profile

Toxicological assessments indicate that many benzothiazole derivatives exhibit low toxicity profiles. In various studies, compounds were shown to have minimal adverse effects on liver function and did not induce neurotoxicity in tested animal models .

Summary Table of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Anticonvulsant1,3-benzothiazolSignificant reduction in seizure frequency
AntibacterialThiazolidinonesEffective against S. aureus, E. coli
AntifungalThiazolidinonesEffective against C. albicans
Toxicity AssessmentVariousLow neurotoxicity; no liver toxicity observed

Eigenschaften

IUPAC Name

N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S2/c1-4-22-15-10-7-13(19)11-16(15)26-18(22)20-17(23)12-5-8-14(9-6-12)27(24,25)21(2)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFNLOJEJOWREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366718
Record name F0566-0262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-13-2
Record name F0566-0262
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.